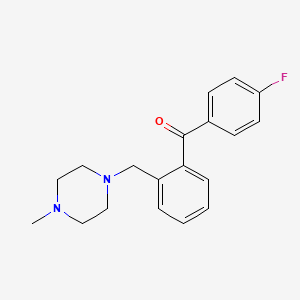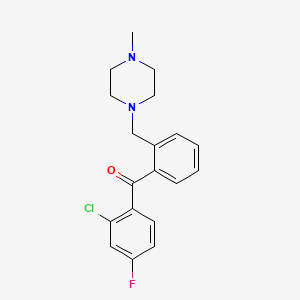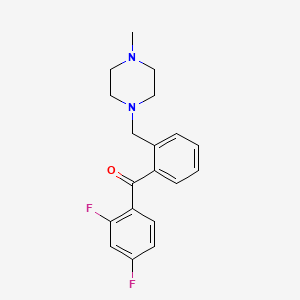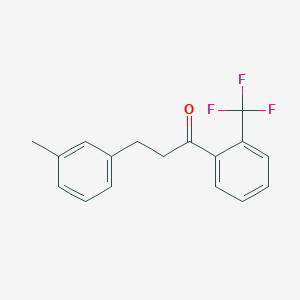
3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone
Vue d'ensemble
Description
The compound “3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The presence of a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) suggests that this compound may have aromatic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of a carbon-carbon bond between the phenyl ring and the propiophenone moiety, possibly through a Friedel-Crafts acylation or a similar reaction . The trifluoromethyl group could be introduced using a reagent such as trifluoromethyl iodide or trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce some steric hindrance, potentially influencing the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is generally quite stable, but it can participate in certain reactions under specific conditions .Applications De Recherche Scientifique
Optoelectronic Applications
This compound has been utilized in optoelectronic applications , particularly due to its hole-transporting properties. It’s also capable of emitting blue light and amplified spontaneous emission, which are crucial for the development of organic lasers .
Organic Laser Development
The molecule is used in the creation of deep-blue-emitting distributed feedback (DFB) lasers . These lasers are based on the compound dispersed in polystyrene as active media, with holographically engraved relief gratings serving as laser resonators .
Pharmaceutical Intermediates
In the pharmaceutical industry, this compound serves as an intermediate. Its derivatives are likely involved in the synthesis of various drugs, playing a critical role in the development of new medicinal therapies .
Organic Synthesis
As an organic intermediate, “3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone” is used in the synthesis of complex organic molecules. This can include the production of materials with specific optical properties or chemical reactivity .
Material Science
The compound’s ability to be integrated into polymers suggests its use in material science, particularly in creating materials with unique optical or electronic properties .
Photostability Research
Research into the photostability of organic compounds in lasers can benefit from this molecule. Its integration into devices and the subsequent study of its behavior under UV light can lead to advancements in durable organic laser technology .
Polymer Film Development
This compound is also significant in the development of polymer films, especially those that require specific optical characteristics for applications like thin-film transistors or light-emitting diodes .
Advanced Coating Materials
Lastly, the compound’s properties make it suitable for use in advanced coating materials. These coatings could be designed to enhance the durability or performance of optoelectronic devices .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-5-4-6-13(11-12)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEOWQMPIIKHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644086 | |
| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898791-02-1 | |
| Record name | 1-Propanone, 3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




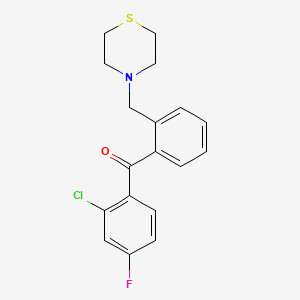
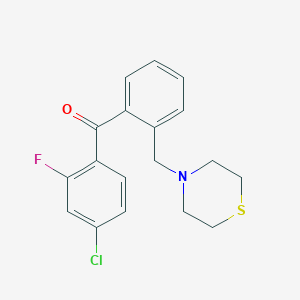

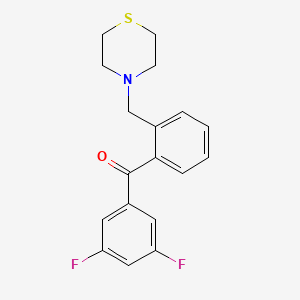
![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)
![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)
![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)
![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)
